Bienvenue dans la boutique en ligne BenchChem!

Venlafaxine

Neuropsychopharmacology Receptor Binding Drug Selectivity

Venlafaxine is the first-in-class SNRI that defines the standard for dose-dependent hypertension research and CYP2D6 pharmacogenomic modeling. Unlike other SNRIs, its unique 30-fold SERT:NET selectivity and distinct metabolic pathway through the highly polymorphic CYP2D6 enzyme make it indispensable for mechanistic studies and active comparator trials. Procure the reference-listed drug (RLD) material to conduct bioequivalence studies, develop advanced controlled-release technologies, or benchmark novel antidepressants against the established 17% efficacy advantage over SSRIs.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 93413-69-5
Cat. No. B1195380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenlafaxine
CAS93413-69-5
Synonyms1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol HCl
Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, hydrochloride
Dobupal
Efexor
Effexor
Hydrochloride, Venlafaxine
Sila Venlafaxine
sila-venlafaxine
Trevilor
Vandral
venlafaxine
venlafaxine hydrochloride
Wy 45,030
Wy 45030
Wy-45,030
Wy-45030
Wy45,030
Wy45030
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
InChIKeyPNVNVHUZROJLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMolecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/

Structure & Identifiers


Interactive Chemical Structure Model





Venlafaxine (CAS 93413-69-5) Procurement: What Scientists and Sourcing Specialists Need to Know About This First-in-Class SNRI


Venlafaxine (CAS 93413-69-5), a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) introduced by Wyeth in 1993 and now marketed by Pfizer, is approved for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder. [1][2][3] Venlafaxine exists as a racemic mixture of R and S stereoisomers and is metabolized primarily by the highly polymorphic CYP2D6 enzyme to its major active metabolite O-desmethylvenlafaxine (ODV). [1][4] This compound's unique pharmacological profile, which includes a 30-fold selectivity for serotonin reuptake over norepinephrine, distinguishes it from other SNRIs and underpins its specific clinical and industrial applications. [5]

Why Venlafaxine Cannot Be Interchanged with Other SNRIs: A Data-Driven Justification for Precise Procurement


In-class substitution between serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine, desvenlafaxine, duloxetine, and milnacipran is not scientifically valid due to substantial differences in their fundamental pharmacological properties, including distinct monoamine reuptake selectivity profiles (a 30-fold SERT:NET ratio for venlafaxine vs. balanced or different ratios for others), divergent metabolic pathways and the consequential impact of CYP2D6 genetic polymorphisms, and formulation-specific pharmacokinetic characteristics such as those afforded by the extended-release (ER) formulation. [1][2][3] These quantifiable distinctions directly influence clinical efficacy, tolerability, and safety profiles, thereby necessitating precise and informed procurement strategies.

Quantitative Evidence Differentiating Venlafaxine from Key Analogs: A Procurement-Focused Selection Guide


30-Fold Serotonin Selectivity: How Venlafaxine's Pharmacological Profile Differs from Other SNRIs

Venlafaxine exhibits a distinct in vitro reuptake inhibition profile. Compared to the SNRI class members milnacipran and duloxetine, venlafaxine shows a significantly higher selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET). Specifically, while milnacipran blocks SERT and NET with equal affinity (1:1 ratio) and duloxetine has a 10-fold selectivity for SERT, venlafaxine demonstrates a 30-fold selectivity for SERT inhibition over NET inhibition. [1] This pharmacological distinction is a primary differentiator.

Neuropsychopharmacology Receptor Binding Drug Selectivity

Efficacy Advantage Over SSRIs: A 17% Increased Likelihood of Clinical Response in Meta-Analysis

A meta-analysis of 26 head-to-head randomized controlled trials (n=5858 participants) comparing venlafaxine to selective serotonin reuptake inhibitors (SSRIs) in major depressive disorder demonstrated a statistically significant efficacy advantage for venlafaxine. The analysis showed venlafaxine was superior to SSRIs in achieving response (OR=1.17, 95% CI=1.03-1.34, P=0.02) and remission (OR=1.13, 95% CI=1.0-1.28, P=0.05). [1] Furthermore, a subgroup analysis revealed a significantly better response rate for venlafaxine compared specifically to fluoxetine (OR=1.28, 95% CI=1.05-1.55, P=0.01). [1]

Clinical Trial Meta-analysis Comparative Efficacy Major Depressive Disorder

Direct Comparison to Desvenlafaxine: No Significant Difference in Efficacy, but a Trend in Tolerability Disfavoring Venlafaxine

A 2012 indirect meta-analysis using placebo as a common comparator found no significant difference in efficacy between venlafaxine and its primary metabolite, desvenlafaxine. The pooled weighted mean difference for change in HAM-D17 score was -2.81 for desvenlafaxine and -2.61 for venlafaxine, with an indirect adjusted difference of -0.27 (95% CI -1.17 to 0.65). [1] However, the analysis identified a trend toward better tolerability for desvenlafaxine, specifically for nausea (Risk Difference (RD) -0.07; 95% CI -0.12, -0.01; p=0.02) and dropouts due to adverse events (RD -0.04; 95% CI -0.08, 0.00; p=0.06). [1] A 2017 CADTH review of three systematic reviews concluded there was no significant difference in clinical effectiveness, but noted the limited evidence base (only two head-to-head trials). [2]

Head-to-Head Trial Comparative Effectiveness Tolerability

Extended-Release (ER) Formulation: A 24-Hour Dosing Advantage with Quantifiable Tolerability Improvements

The extended-release (ER) formulation of venlafaxine hydrochloride is a key point of product differentiation from immediate-release (IR) versions. A foundational patent (US6419958B2) describes a 24-hour ER dosage form that provides better control of blood plasma levels compared to conventional IR tablets requiring twice-daily or more frequent administration. [1] This controlled plasma profile is specifically cited as providing a lower incidence of nausea and vomiting than the conventional IR tablets. [1] The ER formulation is available in 37.5 mg, 75 mg, and 150 mg capsules for once-daily dosing, which supports a therapeutic range typically from 75 mg/day to 225 mg/day. [2]

Pharmaceutical Formulation Pharmacokinetics Drug Delivery

CYP2D6 Polymorphism Significantly Impacts Venlafaxine's Pharmacokinetics and Side Effect Profile

Venlafaxine's metabolism to its active metabolite O-desmethylvenlafaxine (ODV) is highly dependent on the polymorphic CYP2D6 enzyme. A clinical study of 100 patients demonstrated a wide inter-individual variability in the ODV/venlafaxine metabolic ratio, with a median of 1.8 and a 10th to 90th percentile range of 0.3 to 5.2. [1] This variability is directly linked to CYP2D6 genotype: poor metabolizers (PMs) with a ratio <0.3 experienced significantly more side effects (P < 0.005), particularly gastrointestinal issues like nausea and vomiting, compared to other phenotypes. [1] This is a distinct pharmacokinetic challenge not present to the same degree with its preformed metabolite, desvenlafaxine, which bypasses CYP2D6 metabolism.

Pharmacogenomics Drug Metabolism Personalized Medicine

Comparative Tolerability: Venlafaxine is the Least Well-Tolerated SNRI with Dose-Dependent Hypertension

A class-level review indicates that while all SNRIs are effective, venlafaxine appears to be the least well-tolerated. It combines common serotonergic adverse effects (nausea, sexual dysfunction, withdrawal problems) with a unique, dose-dependent cardiovascular effect—principally hypertension. [1] In contrast, duloxetine and milnacipran are described as being better tolerated and essentially devoid of cardiovascular toxicity. [1] A 2011 systematic review confirmed that venlafaxine had inferior tolerability to SSRIs, with significantly higher discontinuation rates due to adverse events (OR=1.38, 95% CI 1.15-1.66). [2]

Adverse Event Profile Cardiovascular Safety Class Comparison

High-Impact Research and Industrial Scenarios for Venlafaxine (CAS 93413-69-5) Sourcing


Preclinical Investigation of SNRI-Induced Hypertension and Cardiovascular Safety Pharmacology

Venlafaxine is the prototypical compound for studying dose-dependent hypertension among the SNRI class. [1] Its procurement is essential for research programs designed to model and investigate the mechanisms underlying antidepressant-induced increases in blood pressure, a cardiovascular safety concern not reliably replicated with duloxetine or milnacipran.

Pharmacogenomic Studies on CYP2D6 Polymorphism and Inter-Individual Drug Response

The profound impact of CYP2D6 genetic variation on venlafaxine's metabolism and side effect profile makes it an ideal model substrate for pharmacogenomic research. [2] Procuring venlafaxine is necessary for studies aimed at understanding how genetic polymorphisms influence pharmacokinetics, therapeutic outcomes, and adverse event risk, providing a direct contrast to drugs like desvenlafaxine that bypass this pathway.

Comparative Efficacy Studies in Major Depressive Disorder (MDD) with an SSRI Reference Arm

Given the established quantitative efficacy advantage of venlafaxine over SSRIs, as shown by a 17% increased odds of clinical response (OR=1.17), it serves as a critical active comparator in clinical trials for novel antidepressants. [3] Its procurement is essential for any study seeking to benchmark a new molecular entity against an agent with known superior efficacy to the SSRI standard of care.

Formulation Development and Bioequivalence Studies of Extended-Release (ER) Dosage Forms

The well-characterized pharmacokinetic and tolerability differences between venlafaxine's immediate-release (IR) and extended-release (ER) formulations provide a robust framework for generic drug development and advanced drug delivery research. [4] Procuring reference-listed drug (RLD) material is a prerequisite for conducting bioequivalence studies or for developing novel matrix-based or osmotic controlled-release technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Venlafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.